N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a sulfonamide derivative featuring a chromene carboxamide core linked to a 4,6-dimethylpyrimidin-2-yl sulfamoyl group. The compound’s structure integrates a sulfonamide moiety, known for its role in medicinal chemistry (e.g., antibacterial activity), with a chromene scaffold, which is associated with diverse biological activities, including anti-inflammatory and anticancer effects . The compound’s crystallographic data may be refined using programs like SHELXL or SHELXTL, as these tools are widely employed for small-molecule structural analysis .
Properties
Molecular Formula |
C23H20N4O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H20N4O5S/c1-13-4-9-20-18(10-13)19(28)12-21(32-20)22(29)26-16-5-7-17(8-6-16)33(30,31)27-23-24-14(2)11-15(3)25-23/h4-12H,1-3H3,(H,26,29)(H,24,25,27) |
InChI Key |
UUOPXNISWJDTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfamoyl group and the pyrimidine ring. Common reagents used in these reactions include various chlorinating agents, sulfonamides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with some of the reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:
| Conditions | Products | Catalysts/Reagents |
|---|---|---|
| Acidic (HCl/H₂SO₄) | 6-methyl-4-oxo-4H-chromene-2-carboxylic acid + 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline | H₂O, heat (80–100°C) |
| Basic (NaOH/KOH) | Same products as acidic hydrolysis, with higher selectivity for amine formation | Aqueous NaOH (1–2 M), reflux |
Hydrolysis is critical for modifying the compound’s solubility and bioavailability. The reaction rate depends on temperature and pH, with base-catalyzed hydrolysis typically proceeding faster.
Alkylation Reactions
The sulfamoyl nitrogen and chromene oxygen participate in alkylation:
| Alkylating Agent | Site of Alkylation | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | Sulfamoyl nitrogen | K₂CO₃, DMF, 60°C, 6h | 75–85% |
| Ethyl bromoacetate | Chromene oxygen | NaH, THF, 0°C → RT, 12h | 60–70% |
Alkylation enhances lipophilicity, which can improve membrane permeability in biological systems.
Nucleophilic Substitution Reactions
The sulfamoyl group facilitates displacement reactions with nucleophiles:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Ammonia | EtOH, reflux, 8h | 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylurea | Precursor for urea derivatives |
| Thiophenol | DIPEA, DCM, RT, 4h | 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl thioether | Sulfur-containing analogs |
Substitution reactions are pivotal for diversifying the compound’s pharmacological scaffold.
Oxidation Reactions
The chromene core undergoes oxidation at the 4-oxo position:
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄ | H₂O, 50°C, 3h | 6-methyl-4-oxo-4H-chromene-2-carboxylic acid | MnO₂ (precipitate) |
| CrO₃ | Acetic acid, RT, 12h | Chromene ring-opened dicarboxylic acid derivative | Cr³⁺ (aqueous) |
Oxidation modifies the chromene ring’s electronic properties, potentially altering binding affinity to biological targets.
Acylation Reactions
The aniline nitrogen reacts with acylating agents:
Acylation is employed to protect amines or introduce functional groups for further derivatization .
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular metabolism.
Comparison with Similar Compounds
6-Chloro-N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide
This analogue replaces the 6-methyl group on the chromene core with a 7-methyl substituent and introduces a chlorine atom at position 5. The molecular weight increases to 506.95 g/mol (vs. Chlorine’s electron-withdrawing nature may enhance metabolic stability or influence binding affinity in biological targets .
Compounds with Sulfamoylphenyl Group but Varied Core Structures
Pyrrolo[2,3-d]pyrimidine Derivatives (10a and 10b)
- 10a: 7-Cyclopentyl-2-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Molecular Formula: C31H33N8O4S Synthesis: 43% yield via cesium carbonate-mediated coupling in DMF . Key Features: The pyrrolo[2,3-d]pyrimidine core may enhance π-π stacking interactions in biological systems compared to chromene.
- 10b: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Molecular Formula: C31H33N8O4S Synthesis: 38% yield under similar conditions .
Pentanamide Derivatives (CF7)
- CF7 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
Sulfonamide Derivatives with Different Heterocycles
Sulfamethoxazole Related Compounds
- Related Compound A : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide
Data Tables
Table 2: Functional Group Impact on Properties
| Compound Type | Heterocycle | Hydrogen-Bonding Potential | Likely Solubility Trend |
|---|---|---|---|
| Target Compound | 4,6-Dimethylpyrimidin-2-yl | High (pyrimidine N-atoms) | Moderate (polar sulfonamide) |
| Sulfamethoxazole Analogues | 5-Methylisoxazol-3-yl | Moderate (isoxazole O/N) | Lower (non-planar isoxazole) |
| CF7 | Pyrimidin-2-yl | High | Higher (flexible pentanamide) |
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide, a compound featuring a chromene core with sulfamoyl and pyrimidine moieties, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 398.44 g/mol. The presence of both sulfamoyl and chromene groups suggests a diverse range of biological interactions.
Biological Activities
1. Antibacterial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antibacterial properties. The compound's structure suggests potential activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that related compounds demonstrate effective inhibition of bacterial growth, likely through interference with bacterial enzyme systems .
2. Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibiting AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can enhance cognitive function. Preliminary docking studies suggest that the compound binds effectively to the active sites of these enzymes, indicating a potential mechanism for its biological activity .
3. Anticancer Potential
Chromene derivatives have been explored for their anticancer properties. The presence of the pyrimidine and sulfamoyl groups may enhance the compound's ability to interact with cellular targets involved in cancer progression. Case studies have demonstrated that similar compounds induce apoptosis in cancer cell lines through various pathways, including oxidative stress and mitochondrial dysfunction .
4. Hypoglycemic Effects
There is emerging evidence that compounds related to this structure may exhibit hypoglycemic activity, making them candidates for managing diabetes. The mechanism might involve enhancing insulin sensitivity or modulating glucose metabolism pathways .
Research Findings and Case Studies
A series of studies have evaluated the biological activity of similar compounds:
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide?
The synthesis of structurally related sulfonamide-pyrimidine hybrids typically involves multi-step reactions. For example:
- Step 1 : Coupling of sulfamoyl precursors with activated pyrimidine intermediates under alkaline aqueous conditions (e.g., using 4-bromobenzenesulfonyl chloride with amines) .
- Step 2 : Functionalization of the chromene-carboxamide moiety via cyclization reactions, such as acid-catalyzed condensation of ketones with malononitrile derivatives.
Characterization : - 1H NMR and HRMS are critical for verifying molecular structure and purity (e.g., δ 1.2–2.5 ppm for methyl groups, molecular ion peaks matching theoretical masses) .
- Melting point analysis (e.g., 150–224°C for analogs) ensures consistency with reported values .
Q. How can solubility and stability of this compound be evaluated for in vitro studies?
- Solubility : Use a shake-flask method with HPLC quantification in solvents like DMSO, PBS (pH 7.4), or simulated biological fluids. Compare with structurally similar sulfonamides (e.g., benzenesulfonamide derivatives with logP ~2.5–3.0) .
- Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (4–40°C), and light exposure. Monitor via LC-MS for decomposition products (e.g., hydrolysis of sulfamoyl bonds) .
Advanced Research Questions
Q. How does the crystal structure and intermolecular bonding influence the compound’s biological activity?
X-ray crystallography of related pyrimidine derivatives reveals:
- Hydrogen bonding networks : Intramolecular N–H⋯N bonds stabilize planar conformations (e.g., dihedral angles <15° between pyrimidine and aryl rings), enhancing target binding .
- C–H⋯π interactions : These contribute to crystal packing and may mimic interactions with hydrophobic enzyme pockets (e.g., dihydrofolate reductase) .
Methodological note : Synchrotron-based crystallography is recommended for resolving weak interactions (e.g., C–H⋯O bonds) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Synthetic modifications : Introduce substituents at the chromene 6-methyl group or pyrimidine 4,6-dimethyl positions. Compare analogs (e.g., 4-chloro-6-methylpyrimidin-2-amine derivatives) to assess electronic effects on activity .
- Biological assays : Test against target enzymes (e.g., acetylcholinesterase inhibition via Ellman’s method) and correlate with computational docking (e.g., AutoDock Vina scoring) .
Q. How should researchers address contradictions in biological activity data across studies?
- Case example : If one study reports potent antimicrobial activity while another shows inactivity:
- Verify assay conditions : Check differences in microbial strains, inoculum size, or compound solubility (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Control for stereochemistry : Ensure enantiomeric purity (e.g., via chiral HPLC), as impurities in racemic mixtures may skew results .
- Replicate with orthogonal methods : Combine broth microdilution (MIC) with time-kill assays to confirm static vs. bactericidal effects .
Q. What advanced separation techniques are suitable for purifying this compound?
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use SwissADME to estimate bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4/2D6) via Schrödinger’s QikProp to prioritize derivatives resistant to oxidative metabolism .
Q. What are the best practices for validating target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by monitoring thermal stabilization of proteins in lysates treated with the compound .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cell lines to establish mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
